molecular formula C8H6ClN5 B13052480 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine

Cat. No.: B13052480
M. Wt: 207.62 g/mol
InChI Key: HHAGWRZIAITYAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with a suitable amine under basic conditions. For example, N,2,3-trimethyl-2H-indazol-6-amine can be reacted with 2,4-dichloropyrimidine in the presence of sodium bicarbonate and N,N-dimethylformamide at elevated temperatures (85°C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions often involve the use of bases like sodium bicarbonate or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine is unique due to its specific combination of pyrimidine and pyrazine rings, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry research.

Properties

Molecular Formula

C8H6ClN5

Molecular Weight

207.62 g/mol

IUPAC Name

3-(2-chloropyrimidin-4-yl)pyrazin-2-amine

InChI

InChI=1S/C8H6ClN5/c9-8-13-2-1-5(14-8)6-7(10)12-4-3-11-6/h1-4H,(H2,10,12)

InChI Key

HHAGWRZIAITYAH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=NC=CN=C2N)Cl

Origin of Product

United States

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